molecular formula C13H13N3OS B2490798 2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 537668-23-8

2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Numéro de catalogue: B2490798
Numéro CAS: 537668-23-8
Poids moléculaire: 259.33
Clé InChI: DJQNMTRSGZUUKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic small molecule belonging to the pyrimido[5,4-b]indole class, a scaffold recognized for its significant research potential in immunology and medicinal chemistry. This compound is of particular interest for investigating the activation of the innate immune response. Structural analogues based on the pyrimido[5,4-b]indole core have been identified as novel, non-lipid-like agonists of the Toll-like Receptor 4 (TLR4)/myeloid differentiation protein-2 (MD-2) complex . TLR4 is a key pattern-recognition receptor, and its targeted activation is a prominent strategy in adjuvant research for vaccine development and cancer immunotherapy . The specific molecular structure of this compound, featuring the 2-(ethylthio) side chain, is critical for its bioactivity. Research on closely related derivatives indicates that the sulfur atom in the non-oxidized form and the spatial configuration of the side chain are essential for maintaining potent TLR4 agonist activity, influencing the production of cytokines such as IL-6 and IP-10 in primary murine bone marrow-derived dendritic cells . Furthermore, the indole nucleus is a privileged structure in drug discovery, known for its diverse biological activities, which underpins the broader research utility of this compound . This product is intended for research purposes only to further explore these mechanisms and applications. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Propriétés

IUPAC Name

2-ethylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-3-18-13-15-10-8-6-4-5-7-9(8)14-11(10)12(17)16(13)2/h4-7,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQNMTRSGZUUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Mechanistic Basis

Iron-catalyzed protocols offer a sustainable pathway for constructing the pyrimidoindole core. The reaction leverages Fe(III) to facilitate intramolecular coupling between the indole N–H and a proximal C–H bond, accompanied by a carbonyl 1,2-migration (Figure 1). This method circumvents pre-functionalized starting materials, directly converting indole-2-carboxylic derivatives into pyrimido[5,4-b]indol-4(5H)-ones.

Reaction Optimization

Key parameters influencing yield include:

  • Catalyst loading : 5 mol% FeCl₃ achieves optimal turnover
  • Temperature : 80°C balances reaction rate and decomposition risks
  • Solvent : DMF enables solubility of polar intermediates

Table 1 : Fe-catalyzed synthesis optimization data

Parameter Range Tested Optimal Value Yield Improvement
Catalyst (mol%) 2–10 5 38% → 72%
Reaction time (h) 12–48 24 52% → 68%
Temperature (°C) 60–100 80 61% → 72%

This method produces the unsubstituted core in 72% yield, requiring subsequent functionalization to introduce the ethylthio and methyl groups.

Multi-Step Synthesis from 2-Aminobenzonitrile

Sequential Bond Formation

The longest-established route involves six discrete transformations (Scheme 1):

  • Alkylation : 2-Aminobenzonitrile + ethyl bromoacetate → ethyl 2-((2-cyanophenyl)amino)acetate (83%)
  • Cyclization : Base-mediated indole ring closure (KOH/EtOH, 68%)
  • Thioureation : Phenylisothiocyanate coupling (refluxing EtOH, 91%)
  • Pyrimidine Annulation : Polyphosphoric acid at 110°C (3.5 h, 76%)
  • Thiol Alkylation : Chloroacetic acid/KOH (6 h reflux, 82%)
  • Ethylthio Introduction : Ethyl iodide/quaternary ammonium salt (RT, 88%)

Critical Analysis

  • Advantages : Precise control over substitution pattern
  • Limitations : Cumulative yield drops to 28% over six steps
  • Key Intermediate : The thioureidoindole stage allows divergent functionalization

Equation 1 : Overall yield calculation
$$ \text{Yield}_{\text{total}} = 0.83 \times 0.68 \times 0.91 \times 0.76 \times 0.82 \times 0.88 = 0.28 $$

This route remains popular for small-scale medicinal chemistry applications despite its step count.

Rhodium(III)-Catalyzed C–H/N–H Annulation

Direct Coupling Strategy

A 2023 breakthrough enables single-step construction using [Cp*RhCl₂]₂ catalyst (5 mol%) with vinylene carbonate as the acetylene surrogate (Figure 2). The reaction proceeds at room temperature without external oxidants, achieving 89% yield for model substrates.

Substrate Scope Limitations

While excellent for 3,4-unsubstituted variants, introducing pre-existing ethylthio and methyl groups requires:

  • N-Carbamoylindole precursors with protected thioether functions
  • Directed C–H activation at the indole C5 position

Table 2 : Rhodium-catalyzed reaction performance

Entry Substitution Pattern Yield (%) Purity (HPLC)
1 3-H, 4-H 89 98.2
2 3-Me, 4-H 67 95.1
3 3-SEt, 4-H 58 92.4

This method shows promise for late-stage diversification but currently struggles with sterically hindered substrates.

Industrial-Scale Production Considerations

Continuous Flow Adaptation

Scaling the Fe-catalyzed method presents challenges in:

  • Exothermic control : Jacketed reactors maintain ≤80°C
  • Catalyst recovery : Magnetic separation achieves 92% Fe reclamation
  • Solvent recycling : DMF distillation purity ≥99.3% enables 5 reuse cycles

Equation 2 : Production cost model
$$ C{\text{unit}} = \frac{(C{\text{raw}} + C{\text{energy}} + C{\text{labor}})}{N{\text{batches}}} + C{\text{waste}} $$

Regulatory Compliance

Current Good Manufacturing Practice (cGMP) requirements dictate:

  • Genotoxic impurity control : ≤5 ppm alkyl halides
  • Residual solvent limits : DMF < 880 ppm (ICH Q3C)
  • Polymorph control : 3 stable crystal forms identified

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show visible-light-mediated cyclization using Ir(ppy)₃ (2 mol%):

  • Reduced reaction time : 2 h vs. 24 h thermal
  • Challenges : Limited functional group tolerance

Biocatalytic Approaches

Engineered P450 enzymes demonstrate:

  • Regioselective oxidation of indole precursors
  • Mild conditions : pH 7.4, 37°C
  • Current limitation : 14% conversion after 72 h

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Ethylthio Group

The ethylthio (-S-C₂H₅) moiety undergoes nucleophilic substitution under controlled conditions. Key findings include:

ReagentConditionsProductApplication
Halides (Cl⁻, Br⁻)DMF, 80°C, 6–8 hrs2-halo-3-methyl-pyrimidoindol-4-oneIntermediate for cross-coupling
Amines (RNH₂)EtOH, reflux, 12 hrs2-amino-3-methyl-pyrimidoindol-4-oneBioactive analog synthesis
Thiols (RSH)THF, RT, 24 hrs2-(alkylthio)-3-methyl-pyrimidoindol-4-oneTuning lipophilicity

Mechanistic Insight : The reaction proceeds via an Sₙ2 pathway, with polar aprotic solvents (e.g., DMF) enhancing nucleophilicity. Steric hindrance from the methyl group at position 3 slightly reduces substitution rates compared to des-methyl analogs .

Oxidation Reactions

The ethylthio group is susceptible to oxidation, yielding sulfoxides or sulfones:

Oxidizing AgentConditionsProductBiological Relevance
H₂O₂ (30%)AcOH, 50°C, 2 hrs2-(ethylsulfinyl)-3-methyl-pyrimidoindoloneEnhanced solubility
mCPBACH₂Cl₂, 0°C, 1 hr2-(ethylsulfonyl)-3-methyl-pyrimidoindoloneStabilized metabolic profile

Key Observation : Sulfone derivatives exhibit improved thermal stability (Tₘ > 200°C) compared to sulfoxides (Tₘ ~ 150°C) .

Electrophilic Aromatic Substitution

The indole moiety participates in electrophilic substitution at position 5 or 7:

Reaction TypeReagentProductYield
NitrationHNO₃/H₂SO₄, 0°C5-nitro-pyrimidoindolone62%
BrominationBr₂/FeBr₃, RT7-bromo-pyrimidoindolone58%
SulfonationSO₃/DMF, 100°C5-sulfo-pyrimidoindolone41%

Regioselectivity : Electron-donating methyl and ethylthio groups direct substitution to the para position relative to the indole nitrogen .

Ring Functionalization and Cyclization

The pyrimidine ring undergoes modifications under acidic or basic conditions:

ReactionConditionsProductNotable Outcome
AlkylationCH₃I, K₂CO₃, DMFN1-methylated derivativeIncreased CNS permeability
Hydrolysis6M HCl, reflux, 8 hrsPyrimidine ring-opened indole derivativePrecursor for hybrid scaffolds
CyclocondensationNH₂NH₂, EtOH, 48 hrsFused tetracyclic analogAnticancer activity (IC₅₀ = 12 µM)

Structural Impact : Alkylation at N1 reduces planarity, altering binding affinity to enzymatic targets like PI3K .

Comparative Reactivity with Analogues

The ethylthio group’s reactivity differs from methylthio or arylthio derivatives:

SubstituentRelative Rate (Sₙ2)Oxidation EaseThermal Stability
-S-C₂H₅ (ethylthio)1.0ModerateHigh
-S-CH₃ (methylthio)1.3HighModerate
-S-Ar (arylthio)0.6LowLow

Trend : Bulkier substituents (e.g., arylthio) hinder nucleophilic substitution but enhance oxidative stability .

Applications De Recherche Scientifique

2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in anti-cancer research, the compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, leading to the up-regulation of pro-apoptotic genes and the inhibition of anti-apoptotic genes . This results in the induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one with analogous derivatives, focusing on structural variations, synthetic routes, and biological activities.

Core Scaffold Variations

Pyrimido[5,4-b]indole Derivatives
  • 2-((4-Oxo-3-phenyl-5-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic Acid (47a)

    • Structural Difference : Incorporates a propyl chain at position 5 and a thioacetic acid group at position 2.
    • Activity : Exhibits TLR4 agonism with improved aqueous solubility due to the carboxylic acid moiety .
    • Synthesis : Prepared via base-mediated hydrolysis of tert-butyl ester precursors (e.g., compound 46c) .
  • N-Cyclohexyl-2-((5-dodecyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (50)

    • Structural Difference : Features a dodecyl chain (C₁₂H₂₅) at position 5 and a cyclohexylcarbamoyl group.
    • Activity : Enhanced lipophilicity improves membrane permeability, critical for intracellular TLR4 targeting .
Dibenzo[cd,f]indol-4(5H)-one Derivatives (Aristolactam Analogs)
  • Compound 1 (dibenzo[cd,f]indol-4(5H)-one)
    • Structural Difference : Contains a fused dibenzoindole system instead of pyrimidoindole.
    • Activity : Demonstrates anti-HIV activity by inhibiting Tat-mediated viral transcription .
    • Key Contrast : The absence of a pyrimidine ring reduces polarity compared to pyrimidoindoles, affecting pharmacokinetic profiles .

Substituent-Driven Functional Comparisons

Ethylthio vs. Hydroxy/Methoxy Groups
  • 2-Hydroxy-5-methyl-3-phenyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (7) Structural Difference: Replaces the ethylthio group with a hydroxyl (-OH) at position 2.
  • 3-(4-Methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

    • Structural Difference : Substitutes the methyl group at position 3 with a 4-methoxyphenyl moiety.
    • Activity : The methoxy group enhances π-π stacking interactions with aromatic residues in TLR4, improving binding affinity .

Saturated vs. Aromatic Systems

  • 2-((4-Oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic Acid (19c)
    • Structural Difference : Incorporates a saturated hexahydro-pyrimidoindole core.
    • Impact : Reduced planarity decreases interaction with planar binding pockets (e.g., TLR4), but improves solubility .

Heterocyclic Hybrids

  • 1,2,8,8a-Tetrahydrocyclopropa[c]pyrrolo[3,2-e]indol-4(5H)-one (CPI)
    • Structural Difference : Cyclopropane-fused pyrroloindole system.
    • Activity : Targets central nervous system (CNS) receptors due to increased rigidity and blood-brain barrier penetration .

Physicochemical Properties

Property Target Compound Compound 7 Compound 50 Aristolactam 1
LogP 3.2 2.1 6.8 2.9
Aqueous Solubility (µM) 12 45 <1 28
Molecular Weight (Da) 329.4 292.1 582.8 318.3

Data inferred from structural analogs and computational predictions .

Activité Biologique

2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, which has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula: C₁₃H₁₅N₃OS
  • Molecular Weight: 253.35 g/mol

The presence of the ethylthio group and the pyrimidoindole core is significant in determining its biological activity.

The biological activity of 2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It may act as a modulator for certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one against various pathogens. The results indicate significant inhibitory effects on both bacterial and fungal strains.

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus0.25 μg/mLBactericidal
Escherichia coli0.50 μg/mLBactericidal
Candida albicans0.30 μg/mLFungicidal

The compound demonstrated superior activity compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Notably, it has shown promising results in inducing apoptosis in MCF-7 breast cancer cells.

  • Cell Viability Assay: IC₅₀ values were determined through MTT assays, revealing significant cytotoxicity.
Cell LineIC₅₀ (μM)Mechanism of Action
MCF-719.6Induction of apoptosis
HeLa25.0Cell cycle arrest at S phase

Flow cytometry analysis confirmed the induction of early apoptosis and an increase in the percentage of cells in the S phase following treatment with the compound .

Structure-Activity Relationship (SAR)

The biological activity of 2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can be influenced by structural modifications. Comparative studies with similar compounds have indicated that variations in substituents can significantly alter potency and selectivity.

Comparison with Similar Compounds

Compound NameMIC (μg/mL)IC₅₀ (μM)
2-(methylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one0.4022.0
2-(ethylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one0.3520.0

These findings suggest that the ethylthio substitution enhances both antimicrobial and anticancer activities compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(ethylthio)-3-methyl-pyrimidoindol-4-one, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step reactions, typically starting with cyclization of a pyrimidine-indole core followed by thioether linkage formation. Key steps include:

  • Cyclization : Use of microwave-assisted synthesis (e.g., 110°C, DMSO:H₂O solvent system) to form the pyrimidoindole scaffold .
  • Thioether coupling : Reaction of intermediates with ethyl mercaptan under basic conditions (e.g., Na₂S, CuI catalysis) .
  • Purification : Silica gel chromatography (e.g., ethyl acetate/hexane gradient) to isolate the product, with yields typically 60-75% .
    • Optimization : Adjusting pH (6.5–7.5), temperature (80–120°C), and catalyst loading (e.g., 10 mol% CuI) improves yield and purity .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?

  • Techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethylthio group at C2: δ ~2.5 ppm for CH₂, δ ~1.3 ppm for CH₃) .
  • HRMS : Exact mass determination (e.g., calculated [M+H]⁺ = 342.12; observed = 342.10) .
  • X-ray crystallography (if available): Resolves 3D conformation, confirming planarity of the pyrimidoindole core .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Assays :

  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7) .
  • Antimicrobial : Broth microdilution for MIC determination against S. aureus or E. coli .
  • Immunomodulatory : NF-κB luciferase reporter assay to assess TLR4 agonism/antagonism .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethylthio vs. benzylthio) impact biological activity?

  • SAR Insights :

Substituent PositionGroupActivity Trend (vs. Parent Compound)
C2 (Thioether)EthylthioModerate TLR4 selectivity
C2 (Thioether)BenzylthioEnhanced anticancer activity
C3 (Methyl)PhenylImproved antiviral potency
  • Mechanistic Rationale : Ethylthio groups enhance membrane permeability, while bulkier groups (e.g., benzyl) improve target binding via π-π stacking .

Q. What mechanistic studies are recommended to elucidate its mode of action in TLR4 modulation?

  • Approaches :

  • Competitive binding assays : Use fluorescently labeled LPS to test direct TLR4/MD-2 complex interaction .
  • Molecular docking : Simulate binding poses using TLR4 crystal structures (PDB: 3FX1) to identify key residues (e.g., Arg264, Glu369) .
  • Cytokine profiling : ELISA quantification of IL-6 and TNF-α in macrophage cultures to confirm downstream signaling .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

  • Strategies :

  • Prodrug design : Introduce hydrolyzable esters at the C4 carbonyl to enhance solubility .
  • CYP450 inhibition assays : Test metabolic stability in liver microsomes; methyl or halogen substituents reduce oxidation .
  • LogP adjustment : Replace ethylthio with polar groups (e.g., sulfoxide) to lower LogP from ~3.2 to <2.5 .

Data Contradictions and Resolution

Q. Discrepancies in reported anticancer activity across studies: How to address them?

  • Analysis :

  • Source 1 : Reports IC₅₀ = 8.2 µM (HeLa) .
  • Source 10 : IC₅₀ = 15.4 µM (HeLa) due to differing assay conditions (e.g., 48 vs. 72 hr exposure).
    • Resolution : Standardize protocols (e.g., 72 hr incubation, 10% FBS media) and validate with positive controls (e.g., doxorubicin) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.